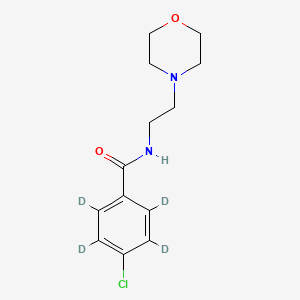
Moclobemide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moclobemide-d4 is a deuterated form of moclobemide, a reversible inhibitor of monoamine oxidase A. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of moclobemide. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of moclobemide-d4 involves the reaction of 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt with morpholine. The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar route but on a larger scale. The process is optimized for high yield and purity, involving the use of large reactors and precise control of reaction conditions. The raw materials are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Moclobemide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Moclobemide-d4 is used extensively in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of moclobemide.
Biology: To trace the metabolic pathways and understand the drug’s behavior in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of moclobemide.
Industry: To develop and optimize the production processes for moclobemide and its derivatives
Mecanismo De Acción
Moclobemide-d4 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition leads to a decrease in the metabolism and destruction of monoamines such as norepinephrine, serotonin, and dopamine. As a result, the levels of these neurotransmitters increase, which helps alleviate depressive symptoms. The molecular targets include the monoamine oxidase A enzyme, and the pathways involved are related to neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Tranylcypromine: An irreversible inhibitor of monoamine oxidase.
Phenelzine: Another irreversible inhibitor of monoamine oxidase.
Clorgyline: A selective inhibitor of monoamine oxidase A.
Uniqueness
Moclobemide-d4 is unique due to its reversible inhibition of monoamine oxidase A, which allows for a more controlled and temporary effect compared to irreversible inhibitors. This property makes it a valuable tool in research and clinical applications, as it provides insights into the short-term effects of monoamine oxidase inhibition without the long-lasting impact of irreversible inhibitors .
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
272.76 g/mol |
Nombre IUPAC |
4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D |
Clave InChI |
YHXISWVBGDMDLQ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


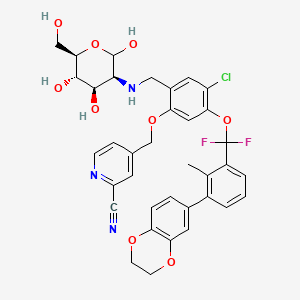
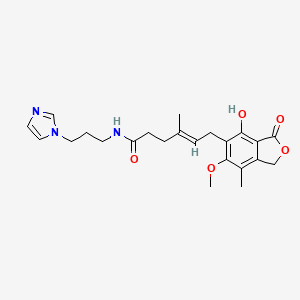
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
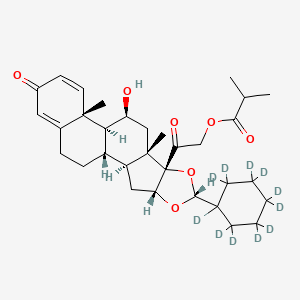
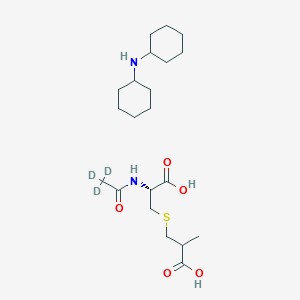
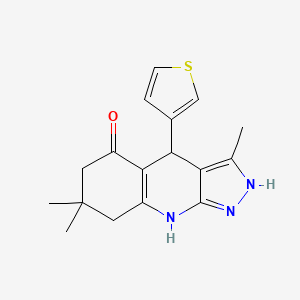
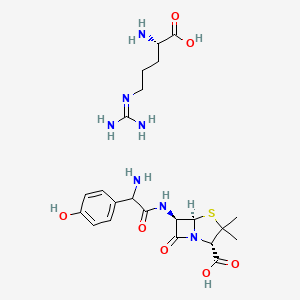
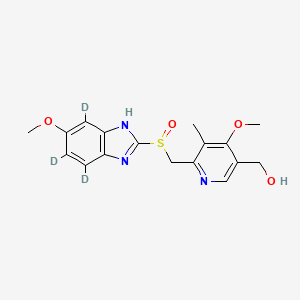

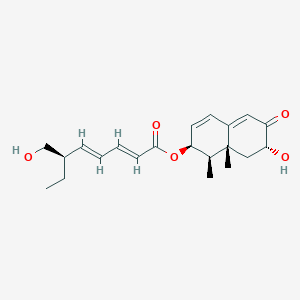
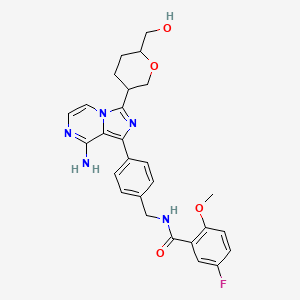


![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
